molecular formula C10H10O4 B3189896 2-HYDROXY-3-METHOXYCINNAMIC ACID CAS No. 3626-94-6

2-HYDROXY-3-METHOXYCINNAMIC ACID

Cat. No.: B3189896
CAS No.: 3626-94-6
M. Wt: 194.18 g/mol
InChI Key: VZFPHVWLPRCAGD-UHFFFAOYSA-N
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Description

2-Hydroxy-3-methoxycinnamic acid, also known as ferulic acid, is a phenolic compound widely found in plant cell walls. It is a derivative of cinnamic acid and is known for its potent antioxidant properties. This compound is present in various cereals, fruits, and vegetables, and has been extensively studied for its potential health benefits, including anti-inflammatory, anticancer, and antimicrobial activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hydroxy-3-methoxycinnamic acid can be synthesized through several methods. One common approach involves the use of metabolically engineered Escherichia coli. In this method, genes encoding enzymes such as tyrosine ammonia-lyase, p-coumarate 3-hydroxylase, and caffeic acid O-methyltransferase are introduced into E. coli, enabling the production of this compound from L-tyrosine .

Industrial Production Methods: Industrial production of this compound typically involves the extraction from plant materials rich in this compound. Alkaline hydrolysis or esterase treatment is used to cleave the ester bonds in the plant cell walls, releasing the compound. Common sources include wheat, rice bran, and traditional Chinese medicinal herbs .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-3-methoxycinnamic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Hydroxy-3-methoxycinnamic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-hydroxy-3-methoxycinnamic acid involves its ability to scavenge free radicals and inhibit oxidative stress. It forms a resonant-stable phenoxy radical, which explains its potent antioxidant potential. Additionally, it modulates various signaling pathways, including those involved in inflammation and cell proliferation .

Comparison with Similar Compounds

2-Hydroxy-3-methoxycinnamic acid is similar to other hydroxycinnamic acids such as:

  • Caffeic acid
  • p-Coumaric acid
  • Sinapic acid

Uniqueness: What sets this compound apart is its methoxy group at the 3-position, which enhances its antioxidant properties compared to other hydroxycinnamic acids .

Properties

IUPAC Name

3-(2-hydroxy-3-methoxyphenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-14-8-4-2-3-7(10(8)13)5-6-9(11)12/h2-6,13H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZFPHVWLPRCAGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60334459
Record name 2-HYDROXY-3-METHOXYCINNAMIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60334459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3626-94-6
Record name o-Ferulic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3626-94-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-HYDROXY-3-METHOXYCINNAMIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60334459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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